(5-NITRO-2-FURYL)(10H-PHENOTHIAZIN-10-YL)METHANONE
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Overview
Description
(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone is a complex organic compound that combines the structural features of both nitrofuran and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitro-2-furyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 5-nitro-2-furaldehyde with 10H-phenothiazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenothiazine or furan derivatives.
Scientific Research Applications
(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (5-nitro-2-furyl)(10H-phenothiazin-10-yl)methanone is not fully understood. it is believed to interact with cellular components through its nitro and phenothiazine moieties. The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phenothiazine ring may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(5-Nitrofuran-2-yl)(phenothiazin-10-yl)methanone: Similar structure but with different substituents.
Phenothiazine derivatives: Compounds like chlorpromazine and promethazine, which have similar core structures but different functional groups.
Nitrofuran derivatives: Compounds like nitrofurantoin, which share the nitrofuran moiety.
Uniqueness
(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone is unique due to the combination of the nitrofuran and phenothiazine moieties in a single molecule. This dual functionality provides a unique set of chemical and biological properties that are not found in other compounds with only one of these moieties .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-phenothiazin-10-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4S/c20-17(13-9-10-16(23-13)19(21)22)18-11-5-1-3-7-14(11)24-15-8-4-2-6-12(15)18/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXYDAVYSKTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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